(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane is a silane compound with the molecular formula and a molecular weight of 295.33 g/mol. This compound is characterized by its structure, which includes a bromine atom and a tert-butyl group, making it useful in various research applications, particularly in organic synthesis and catalysis. The compound typically exhibits a purity of around 95% and is available from suppliers such as BenchChem and PubChem .
The synthesis of (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane can be achieved through several methods, often involving the reaction of brominated compounds with silanes. A common approach includes:
This method allows for the selective functionalization of the silane, contributing to its utility in further chemical transformations.
The molecular structure of (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane can be described using its canonical SMILES notation: CC(C)(C)[Si](C)(C)OC(C)(C)CCCBr
.
The structural formula indicates that this compound possesses both hydrophobic (from the tert-butyl groups) and polar characteristics (from the alkoxy group), making it versatile for various applications .
(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane participates in several chemical reactions:
These reactions highlight its utility in synthesizing more complex organic molecules and materials .
The mechanism of action for (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane primarily revolves around its reactivity due to the presence of the bromine atom:
These mechanisms are crucial for its application in organic synthesis and materials science .
(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane has several scientific applications:
These applications underscore its importance in both academic research and industrial settings .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2